4beta-Hydroxycholesterol-d4

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

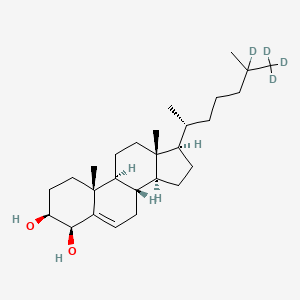

C27H46O2 |

|---|---|

Molecular Weight |

406.7 g/mol |

IUPAC Name |

(3S,4R,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6,7,7,7-tetradeuterio-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,4-diol |

InChI |

InChI=1S/C27H46O2/c1-17(2)7-6-8-18(3)20-11-12-21-19-9-10-23-25(29)24(28)14-16-27(23,5)22(19)13-15-26(20,21)4/h10,17-22,24-25,28-29H,6-9,11-16H2,1-5H3/t18-,19+,20-,21+,22+,24+,25-,26-,27-/m1/s1/i1D3,17D/t17?,18-,19+,20-,21+,22+,24+,25-,26-,27- |

InChI Key |

CZDKQKOAHAICSF-LIDHSRKFSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])(C)CCC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H]([C@@H]4O)O)C)C |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4O)O)C)C |

Origin of Product |

United States |

Foundational & Exploratory

The Role of 4β-Hydroxycholesterol-d4 in Mass Spectrometry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical role of 4β-Hydroxycholesterol-d4 (4β-OHC-d4) in mass spectrometry, primarily focusing on its application as an internal standard for the accurate quantification of its non-deuterated counterpart, 4β-Hydroxycholesterol (4β-OHC). 4β-OHC is a significant endogenous biomarker for the activity of cytochrome P450 3A4 (CYP3A4) and CYP3A5 enzymes, which are crucial in the metabolism of a vast number of therapeutic drugs.[1][2][3] Monitoring the levels of 4β-OHC can provide valuable insights into drug-drug interactions and individual metabolic capacities.[4][5]

Core Function: An Indispensable Internal Standard

In quantitative mass spectrometry, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), an internal standard is essential for correcting variations in sample preparation and instrument response. 4β-OHC-d4, a stable isotope-labeled (SIL) analogue of 4β-OHC, is the ideal internal standard for this application.[4][5][6] Because 4β-OHC is naturally present in biological matrices like plasma, standard calibration curves cannot be prepared in the actual matrix without a surrogate analyte.[4][6] The use of a deuterated internal standard like 4β-OHC-d4, which is chemically identical to the analyte but has a different mass, allows for precise and accurate quantification by accounting for any analyte loss during sample processing and ionization variability in the mass spectrometer.[4][6]

The Metabolic Significance of 4β-Hydroxycholesterol

4β-hydroxycholesterol is a metabolite of cholesterol, formed primarily by the action of CYP3A4 and to a lesser extent, CYP3A5 enzymes in the liver.[7] The concentration of 4β-OHC in circulation is indicative of the induction or inhibition of these enzymes.[1][2] For instance, treatment with CYP3A inducers like rifampin or certain antiepileptic drugs leads to a significant increase in plasma 4β-OHC levels, while CYP3A inhibitors can cause a decrease.[1][4] This makes the precise measurement of 4β-OHC a valuable tool in clinical pharmacology and drug development.[2]

Metabolic pathway of Cholesterol to 4β-Hydroxycholesterol.

Experimental Protocol: Quantification of 4β-Hydroxycholesterol using LC-MS/MS

The quantification of 4β-OHC in biological samples is a multi-step process that requires careful sample preparation to ensure accuracy and reproducibility. The following is a generalized experimental protocol based on common practices described in the literature.[4][5][6]

Sample Preparation

-

Saponification: A significant portion of 4β-OHC in plasma is esterified. Therefore, the first step is often a saponification (alkaline hydrolysis) to release the free form of 4β-OHC. This is typically achieved by incubating the plasma sample with a solution of potassium hydroxide.[5]

-

Internal Standard Spiking: A known concentration of 4β-OHC-d4 is added to the sample at the beginning of the preparation process.[5]

-

Liquid-Liquid Extraction: The hydrolyzed sample is then subjected to liquid-liquid extraction, often using a solvent like hexane, to isolate the oxysterols from the bulk of the plasma matrix.[8]

-

Derivatization: Due to the poor ionization efficiency of underivatized 4β-OHC, a derivatization step is commonly employed to enhance its signal in the mass spectrometer.[9] Picolinic acid is a frequently used derivatizing agent, which converts the hydroxyl groups to picolinyl esters, leading to a significant improvement in sensitivity.[4][8]

Experimental workflow for 4β-OHC quantification.

LC-MS/MS Analysis

-

Chromatographic Separation: The derivatized extract is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. A C18 reversed-phase column is commonly used to achieve chromatographic separation of 4β-OHC from its isomers, such as 4α-hydroxycholesterol, and other endogenous interferences.[4][5]

-

Mass Spectrometric Detection: The eluent from the LC system is introduced into a tandem mass spectrometer, typically a triple quadrupole instrument. The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to selectively detect and quantify the parent-to-product ion transitions for both derivatized 4β-OHC and the 4β-OHC-d4 internal standard.[6]

Quantitative Data Summary

The following tables summarize key quantitative parameters from various validated LC-MS/MS methods for the determination of 4β-OHC, highlighting the performance of assays that utilize a deuterated internal standard.

| Parameter | Reported Value | Matrix | Reference |

| Lower Limit of Quantification (LLOQ) | 2 ng/mL | Human Plasma | [4][5] |

| LLOQ | 0.5 ng/mL | Human Plasma | [10][11] |

| Calibration Curve Range | 2 - 500 ng/mL | Human Plasma | [6] |

| Calibration Curve Range | 5 - 500 ng/mL | Human Plasma | [8] |

Table 1: Assay Sensitivity and Dynamic Range

| Parameter | Reported Value | Reference |

| Intraday and Interday Accuracy | Within 6% of nominal concentrations | [4][5] |

| Intraday and Interday Precision | Less than 5% relative standard deviation | [4][5] |

| Validation Accuracy | 98.9% - 103% | [6] |

| Validation Precision | 3.5% - 12% | [6] |

| Apparent Recovery (4β-OHC) | 88.2% - 101.5% | [10][12] |

Table 2: Assay Accuracy, Precision, and Recovery

Conclusion

4β-Hydroxycholesterol-d4 is a cornerstone in the bioanalytical methods for quantifying the endogenous biomarker 4β-Hydroxycholesterol. Its role as an internal standard in mass spectrometry, particularly LC-MS/MS, is critical for achieving the accuracy and precision required for clinical and research applications. The detailed experimental protocols and robust quantitative performance of these assays underscore the importance of this deuterated molecule in advancing our understanding of CYP3A-mediated drug metabolism and its clinical implications.

References

- 1. 4β-hydroxycholesterol, an endogenous marker of CYP3A4/5 activity in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4β-Hydroxycholesterol, an endogenous marker of CYP3A4/5 activity in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Quantification of 4-beta-hydroxycholesterol in human plasma using automated sample preparation and LC-ESI-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. open.uct.ac.za [open.uct.ac.za]

- 7. mdpi.com [mdpi.com]

- 8. bioanalysis-zone.com [bioanalysis-zone.com]

- 9. lipidmaps.org [lipidmaps.org]

- 10. Sensitive UHPLC-MS/MS quantification method for 4β- and 4α-hydroxycholesterol in plasma for accurate CYP3A phenotyping - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

Measuring CYP3A4 Activity with 4β-Hydroxycholesterol-d4: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the use of 4β-hydroxycholesterol (4β-OHC), with 4β-hydroxycholesterol-d4 as a key analytical tool, for the in vivo assessment of Cytochrome P450 3A4 (CYP3A4) enzyme activity. As an endogenous biomarker, 4β-OHC offers a minimally invasive method to evaluate CYP3A4 induction and inhibition, crucial for drug-drug interaction (DDI) studies during drug development.[1][2]

Introduction to 4β-Hydroxycholesterol as a CYP3A4 Biomarker

4β-hydroxycholesterol is a metabolite of cholesterol formed primarily by the CYP3A4 enzyme in the liver.[3][4][5] Its plasma concentration directly reflects the activity of CYP3A4, increasing with enzyme induction and decreasing with inhibition.[3][5] Unlike exogenous probe drugs, measuring an endogenous biomarker like 4β-OHC does not require the administration of a foreign substance, adding significant value to clinical studies.[6] The long half-life of 4β-OHC, approximately 17 days, makes it a stable and reliable marker for long-term changes in CYP3A4 activity, particularly for assessing induction.[3][7] Due to this long half-life, it is less suited for detecting rapid or transient inhibition.[3][5]

The deuterated form, 4β-hydroxycholesterol-d4, is not used to measure CYP3A4 activity directly but serves as an essential internal standard for the accurate quantification of endogenous 4β-OHC levels by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[8][9]

Core Principles and Applications

The fundamental principle behind using 4β-OHC as a biomarker is the direct relationship between its formation rate and hepatic CYP3A4 activity. By measuring the plasma concentration of 4β-OHC, researchers can infer the induction or inhibition potential of a new molecular entity.

Key Applications:

-

Drug-Drug Interaction (DDI) Studies: Assessing the potential of a new drug candidate to induce or inhibit CYP3A4.[1][2]

-

CYP3A4 Phenotyping: Characterizing the baseline CYP3A4 activity of individuals in clinical trials.[3][6]

-

Long-term Monitoring: Tracking changes in CYP3A4 activity over extended treatment periods.[3]

Data on CYP3A4 Modulation by Inducers and Inhibitors

The following tables summarize the quantitative impact of known CYP3A4 inducers and inhibitors on plasma 4β-hydroxycholesterol levels, compiled from various clinical studies.

Table 1: Effect of CYP3A4 Inducers on Plasma 4β-Hydroxycholesterol

| Inducer | Dose | Treatment Duration | Fold Increase in 4β-OHC (mean) | Reference |

| Rifampicin | 600 mg/day | 14 days | ~3.2-fold (220%) | [6] |

| Rifampicin | 500 mg/day | Not Specified | 4-fold | [3] |

| Carbamazepine | Not Specified | Long-term | ~10-fold | [3] |

| Phenytoin | Not Specified | Long-term | ~10-fold | [3] |

| Phenobarbital | Not Specified | Long-term | ~10-fold | [3] |

| Efavirenz | Not Specified | Not Specified | Increase noted | [5] |

Table 2: Effect of CYP3A4 Inhibitors on Plasma 4β-Hydroxycholesterol

| Inhibitor | Dose | Treatment Duration | Percent Decrease in 4β-OHC (mean) | Reference |

| Ketoconazole | Not Specified | 14 days | ~13% | [6] |

| Itraconazole | 400 mg/day | 1 week (2 cycles) | ~29% and ~21% | [10] |

| Ritonavir (boosted Atazanavir) | Not Specified | Not Specified | Significant decrease (P=0.0003) | [3] |

Experimental Protocols

Measurement of 4β-Hydroxycholesterol in Human Plasma by LC-MS/MS

This protocol outlines a typical method for the quantification of 4β-OHC in human plasma, utilizing 4β-hydroxycholesterol-d4 as an internal standard.

1. Sample Preparation:

-

Objective: To extract 4β-OHC from plasma and remove interfering substances.

-

Procedure:

-

Thaw human plasma samples (typically K2EDTA plasma) at room temperature.

-

To a 50 µL aliquot of plasma, add the internal standard solution (4β-hydroxycholesterol-d4).

-

Saponification: Add methanolic potassium hydroxide to hydrolyze cholesterol esters. Incubate the mixture. This step is crucial for releasing esterified oxysterols.

-

Liquid-Liquid Extraction: Extract the non-saponifiable lipids, including 4β-OHC and the internal standard, using a non-polar solvent like hexane.

-

Evaporate the organic solvent to dryness under a stream of nitrogen.

-

Derivatization: Reconstitute the dried extract in a solution containing picolinic acid and a coupling agent. This step adds a picolinyl ester group to the hydroxyl functions of 4β-OHC and the internal standard, significantly improving ionization efficiency for mass spectrometry.[11][12]

-

Incubate to allow the derivatization reaction to complete.

-

Perform a second liquid-liquid extraction to purify the derivatized products.

-

Evaporate the final organic extract and reconstitute in the mobile phase for LC-MS/MS analysis.[12]

-

2. LC-MS/MS Analysis:

-

Objective: To separate and quantify the derivatized 4β-OHC.

-

Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer.

-

Chromatographic Conditions:

-

Column: A C18 reverse-phase column is typically used to achieve chromatographic separation of 4β-OHC from its isomers, such as 4α-hydroxycholesterol.[9][13]

-

Mobile Phase: A gradient of an aqueous solvent (e.g., water with a small amount of formic acid or ammonium formate) and an organic solvent (e.g., methanol or acetonitrile).

-

Flow Rate: Appropriate for the column dimensions.

-

Injection Volume: Typically 5-10 µL.

-

-

Mass Spectrometric Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Detection: Multiple Reaction Monitoring (MRM) is used for selective and sensitive detection. The mass transitions for the derivatized 4β-OHC and the 4β-hydroxycholesterol-d4 internal standard are monitored.

-

3. Data Analysis and Quantification:

-

Calibration Curve: A calibration curve is generated using a surrogate analyte (e.g., d7-4β-hydroxycholesterol) in a blank matrix (e.g., 2% human serum albumin solution or stripped plasma) since 4β-OHC is endogenous.[9][12]

-

Quantification: The concentration of 4β-OHC in the plasma samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing this to the calibration curve.

-

Ratio to Cholesterol: To account for individual variations in cholesterol levels, the 4β-OHC concentration is often normalized by dividing it by the total cholesterol concentration in the same sample. This ratio can provide a more robust measure of CYP3A4 activity.[3][11][14]

Visualizations

Metabolic Pathway of 4β-Hydroxycholesterol Formation

Caption: Formation and metabolism of 4β-hydroxycholesterol.

Experimental Workflow for a Clinical DDI Study

Caption: Workflow for assessing CYP3A4 activity using 4β-OHC.

Conclusion

The measurement of 4β-hydroxycholesterol provides a valuable and increasingly accepted method for assessing CYP3A4 activity in clinical drug development. Its nature as an endogenous biomarker offers distinct advantages over traditional probe drug studies. The use of a deuterated internal standard, 4β-hydroxycholesterol-d4, is critical for the robust and accurate quantification required to detect clinically meaningful changes in CYP3A4 function. This guide provides the foundational knowledge and protocols for researchers to effectively implement this biomarker in their studies.

References

- 1. researchgate.net [researchgate.net]

- 2. Endogenous Biomarkers: A tool to detect Drug-Drug Interactions (DDIs) [ce.pharmacy.wisc.edu]

- 3. 4β-hydroxycholesterol, an endogenous marker of CYP3A4/5 activity in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Evaluation of 4β-Hydroxycholesterol as a Clinical Biomarker of CYP3A4 Drug Interactions Using a Bayesian Mechanism–Based Pharmacometric Model - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Validation of 4β-hydroxycholesterol and evaluation of other endogenous biomarkers for the assessment of CYP3A activity in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. open.uct.ac.za [open.uct.ac.za]

- 9. Quantification of 4-beta-hydroxycholesterol in human plasma using automated sample preparation and LC-ESI-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. sntc.medicine.ufl.edu [sntc.medicine.ufl.edu]

- 12. Sensitive UHPLC-MS/MS quantification method for 4β- and 4α-hydroxycholesterol in plasma for accurate CYP3A phenotyping - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. mdpi.com [mdpi.com]

An In-depth Technical Guide to 4β-Hydroxycholesterol-d4: Chemical Properties and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and stability of 4β-Hydroxycholesterol-d4, a crucial tool in clinical and pharmaceutical research. Utilized as a stable isotope-labeled internal standard, 4β-Hydroxycholesterol-d4 is instrumental in the accurate quantification of its endogenous counterpart, 4β-Hydroxycholesterol, a key biomarker for cytochrome P450 3A4 (CYP3A4) and CYP3A5 activity.[1][2][3][4] Understanding its fundamental characteristics is paramount for the development of robust and reliable bioanalytical methods.

Core Chemical Properties

4β-Hydroxycholesterol-d4 is a synthetic, deuterated analog of 4β-Hydroxycholesterol. The incorporation of four deuterium atoms provides a distinct mass shift, enabling its differentiation from the unlabeled endogenous compound in mass spectrometry-based assays, without significantly altering its chemical behavior.[1]

| Property | Value | Source |

| Chemical Name | (3S,4R,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6,7,7,7-tetradeuterio-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,4-diol | [] |

| Synonyms | 4β-Hydroxycholesterol D4, 4-beta-Hydroxycholesterol-d4 | [][6] |

| Molecular Formula | C₂₇H₄₂D₄O₂ | [6][7] |

| Molecular Weight | 406.68 g/mol | [8][7] |

| CAS Number | 1363529-44-5 | [8][7][9] |

| Appearance | White to off-white solid | [][8] |

| Purity | ≥99% deuterated forms (d₁-d₇) | |

| Solubility | Soluble in DMSO and Chloroform | [][8] |

Stability and Storage

Proper handling and storage of 4β-Hydroxycholesterol-d4 are critical to maintain its integrity and ensure the accuracy of experimental results. The stability of the compound is influenced by temperature, light, and the presence of solvents.

| Condition | Recommended Storage | Duration | Source |

| Solid (Powder) | -20°C, protect from light | ≥ 4 years | [7][10][11] |

| In Solvent (e.g., DMSO) | -80°C, protect from light | 6 months | [8] |

| In Solvent (e.g., DMSO) | -20°C, protect from light | 1 month | [8] |

Studies on the unlabeled 4β-hydroxycholesterol have shown that its concentration in plasma is stable for at least 30 days when stored at room temperature or 4°C in sealed tubes.[12] However, exposure to air can lead to autooxidation, which can also affect its stereoisomer, 4α-hydroxycholesterol.[12] Therefore, it is crucial to minimize exposure to air and light during handling and storage.

Metabolic Pathway of 4β-Hydroxycholesterol

4β-Hydroxycholesterol-d4 serves as an internal standard to trace the metabolic fate of endogenous 4β-Hydroxycholesterol. The parent compound is a primary metabolite of cholesterol, formed predominantly by the action of CYP3A4 and to a lesser extent, CYP3A5, primarily in the liver.[4][13] It is further metabolized by CYP7A1 as a rate-limiting step in its conversion to bile acids.[13][14] This metabolic pathway is central to its utility as a biomarker for CYP3A activity.

Metabolic conversion of cholesterol to 4β-hydroxycholesterol and then to bile acids.

Experimental Protocols: Quantification in Human Plasma

The quantification of 4β-Hydroxycholesterol in biological matrices, typically human plasma, is a key application for its deuterated analog. The following is a generalized experimental workflow based on published liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.[1][2][12]

Workflow for the quantification of 4β-hydroxycholesterol using 4β-hydroxycholesterol-d4.

Detailed Methodology

-

Sample Preparation

-

Internal Standard Spiking: To a plasma sample (typically 50-100 µL), a known amount of 4β-Hydroxycholesterol-d4 in a suitable solvent is added as the internal standard.[1][2]

-

Saponification: The sample is subjected to alkaline hydrolysis (saponification) to release esterified oxysterols. This is typically achieved by adding ethanolic potassium hydroxide and incubating at an elevated temperature.[2][12]

-

Liquid-Liquid Extraction: After saponification, the analytes are extracted from the aqueous matrix into an organic solvent, such as hexane or a mixture of hexane and ethyl acetate. This step is often repeated to ensure high recovery.[12]

-

Derivatization: To enhance ionization efficiency for mass spectrometry, the hydroxyl groups of 4β-Hydroxycholesterol and 4β-Hydroxycholesterol-d4 are derivatized. A common derivatizing agent is picolinic acid, which forms picolinoyl esters.[2][12]

-

-

LC-MS/MS Analysis

-

Chromatographic Separation: The derivatized extract is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. Separation is typically achieved on a C18 reversed-phase column with an isocratic or gradient elution using a mobile phase consisting of an organic solvent (e.g., acetonitrile or methanol) and an aqueous component with a modifier (e.g., formic acid).[2][12]

-

Mass Spectrometric Detection: The column eluent is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source, usually operated in positive ion mode. Multiple reaction monitoring (MRM) is used for quantification, where specific precursor-to-product ion transitions are monitored for both the analyte and the internal standard.[1][2]

-

Example MRM Transitions (for picolinoyl esters): [1]

-

4β-Hydroxycholesterol: m/z 613 → 490

-

4β-Hydroxycholesterol-d4: m/z 617 → 494

-

-

-

Quantification

-

A calibration curve is constructed by analyzing standards containing known concentrations of unlabeled 4β-Hydroxycholesterol and a fixed concentration of 4β-Hydroxycholesterol-d4. The peak area ratio of the analyte to the internal standard is plotted against the analyte concentration. The concentration of 4β-Hydroxycholesterol in the unknown samples is then determined from this calibration curve.[1][15]

-

Conclusion

4β-Hydroxycholesterol-d4 is an indispensable tool for the accurate measurement of endogenous 4β-Hydroxycholesterol, a critical biomarker for drug metabolism studies. Its well-defined chemical properties and predictable stability, when stored and handled correctly, contribute to the reliability of bioanalytical methods. The detailed experimental protocols outlined in this guide provide a foundation for researchers to develop and validate robust assays for the assessment of CYP3A activity in various research and clinical settings.

References

- 1. open.uct.ac.za [open.uct.ac.za]

- 2. Quantification of 4-beta-hydroxycholesterol in human plasma using automated sample preparation and LC-ESI-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 6. clearsynth.com [clearsynth.com]

- 7. 4β-Hydroxycholesterol-d4 - Immunomart [immunomart.org]

- 8. medchemexpress.com [medchemexpress.com]

- 9. cleanchemlab.com [cleanchemlab.com]

- 10. caymanchem.com [caymanchem.com]

- 11. caymanchem.com [caymanchem.com]

- 12. Sensitive UHPLC-MS/MS quantification method for 4β- and 4α-hydroxycholesterol in plasma for accurate CYP3A phenotyping - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Applications of the Cholesterol Metabolite, 4β-Hydroxycholesterol, as a Sensitive Endogenous Biomarker for Hepatic CYP3A Activity Evaluated within a PBPK Framework - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Evaluation of the usefulness of plasma 4β‐hydroxycholesterol concentration normalized by 4α‐hydroxycholesterol for accurate CYP3A phenotyping - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Validation of 4β-hydroxycholesterol and evaluation of other endogenous biomarkers for the assessment of CYP3A activity in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Investigating Drug-Drug Interactions Using 4β-Hydroxycholesterol-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of 4β-hydroxycholesterol (4β-OHC), with a focus on the use of its deuterated analog, 4β-hydroxycholesterol-d4, in the investigation of drug-drug interactions (DDIs). As regulatory agencies increasingly emphasize the need for thorough DDI assessments, the use of endogenous biomarkers offers a less invasive and more patient-centric approach compared to traditional methods involving probe drugs.[1] This document details the underlying science, experimental protocols, and data interpretation when using 4β-OHC as a biomarker for cytochrome P450 3A4 (CYP3A4) and CYP3A5 activity.

Introduction: The Role of 4β-Hydroxycholesterol in DDI Studies

Cytochrome P450 3A4 (CYP3A4) is a critical enzyme responsible for the metabolism of approximately 50% of all commercially available drugs.[2][3] Consequently, the induction or inhibition of CYP3A4 by a new chemical entity (NCE) can significantly alter the pharmacokinetics of co-administered drugs, leading to potential toxicity or loss of efficacy.[3][4] 4β-hydroxycholesterol is an oxidized metabolite of cholesterol formed predominantly by the action of hepatic CYP3A4 and to a lesser extent, CYP3A5.[5][6] Its plasma concentration serves as a sensitive endogenous biomarker for the activity of these enzymes.[5]

The use of 4β-OHC to monitor CYP3A4/5 activity has several advantages:

-

Endogenous Nature : As a naturally occurring molecule, it avoids the need to administer an exogenous probe substrate, simplifying clinical trial design.[2]

-

Sensitivity to Induction : Plasma levels of 4β-OHC show a significant increase in response to CYP3A4 inducers.[5][7]

-

Long Half-Life : With a half-life of approximately 17 days, 4β-OHC provides a stable, time-averaged measure of CYP3A4 activity, making it particularly suitable for assessing induction, which is a time-dependent process.[5]

This guide will focus on the practical aspects of utilizing 4β-OHC in DDI studies, with a specific emphasis on the role of 4β-hydroxycholesterol-d4 as an internal standard in bioanalytical methods.

The CYP3A4 Signaling Pathway and 4β-Hydroxycholesterol Formation

The expression of the CYP3A4 gene is regulated by nuclear receptors, primarily the Pregnane X Receptor (PXR).[3] When a drug (inducer) activates PXR, it leads to increased transcription of the CYP3A4 gene, resulting in higher levels of the CYP3A4 enzyme. This, in turn, increases the metabolism of cholesterol to 4β-OHC. Conversely, an inhibitor will block the active site of the CYP3A4 enzyme, reducing the formation of 4β-OHC.

Experimental Protocol: Quantification of 4β-Hydroxycholesterol

The accurate quantification of 4β-OHC in plasma is critical for its use as a biomarker. The most common analytical technique is liquid chromatography-tandem mass spectrometry (LC-MS/MS). Due to the endogenous nature of 4β-OHC, a stable isotope-labeled internal standard is essential for accurate quantification. 4β-hydroxycholesterol-d4 is commonly used for this purpose.[8][9] A detailed experimental workflow is outlined below.

A representative, detailed protocol for the quantification of 4β-OHC in human plasma is as follows:

3.1. Sample Preparation [8][10][11]

-

Plasma Collection : Collect whole blood in tubes containing K2EDTA as an anticoagulant and centrifuge to obtain plasma.

-

Internal Standard Spiking : To 50 µL of plasma, add a known concentration of 4β-hydroxycholesterol-d4 as the internal standard. A second stable isotope-labeled analogue, such as d7-4βHC, can be used as a surrogate analyte for the calibration curve.[8]

-

Saponification : Add methanolic potassium hydroxide to the plasma sample and incubate to hydrolyze cholesterol esters. This step is crucial for the measurement of total 4β-OHC.

-

Liquid-Liquid Extraction : Perform a two-step liquid-liquid extraction using a non-polar solvent like hexane to isolate the sterols from the plasma matrix.

-

Derivatization : Evaporate the organic solvent and reconstitute the residue. To enhance ionization efficiency for LC-MS/MS analysis, derivatize the hydroxyl group of 4β-OHC and the internal standard. A common derivatizing agent is picolinic acid, which forms a picolinyl ester.[8][10][11]

3.2. LC-MS/MS Analysis [8][10]

-

Chromatographic Separation : Use a C18 column to achieve chromatographic separation of 4β-OHC from its isobaric isomers, particularly 4α-hydroxycholesterol, which is formed through auto-oxidation and not by CYP3A4.[5][10]

-

Mass Spectrometric Detection : Employ a tandem mass spectrometer operating in positive ion mode with electrospray ionization (ESI). Monitor the specific precursor-to-product ion transitions for both the derivatized 4β-OHC and the 4β-hydroxycholesterol-d4 internal standard.

Table 1: Example LC-MS/MS Parameters

| Parameter | Setting |

| Chromatography | |

| Column | C18, e.g., Waters Acquity BEH C18 |

| Mobile Phase | Gradient of acetonitrile and water with 0.1% formic acid[10] |

| Flow Rate | 0.3 - 0.5 mL/min |

| Column Temperature | 40 - 55°C[10] |

| Mass Spectrometry | |

| Ionization Mode | Positive Electrospray Ionization (ESI) |

| Monitored Transitions | Specific to the picolinyl ester derivative of 4β-OHC and 4β-OHC-d4 |

| Lower Limit of Quantification | 2-5 ng/mL[8][11] |

Data Presentation and Interpretation

The impact of a test drug on CYP3A4 activity is assessed by comparing the post-dose concentration of 4β-OHC to the baseline (pre-dose) concentration. To account for inter-individual variability in cholesterol levels, it is often recommended to report the ratio of 4β-OHC to total cholesterol.[5][7]

4.1. Assessing CYP3A4 Induction A statistically significant increase in the plasma 4β-OHC concentration or the 4β-OHC/cholesterol ratio after repeated dosing of a drug suggests CYP3A4 induction.[7] The magnitude of the increase can provide an indication of the induction strength.

Table 2: Representative Changes in 4β-OHC with CYP3A4 Inducers

| Inducer | Dose | Treatment Duration | Fold-Increase in 4β-OHC (approx.) | Reference |

| Rifampicin | 600 mg/day | 14 days | 4- to 5-fold | [5][12] |

| Carbamazepine | Chronic | > 4 weeks | 10-fold | [5] |

| Phenytoin | Chronic | > 4 weeks | 10-fold | [5] |

| Phenobarbital | Chronic | > 4 weeks | 10-fold | [5] |

4.2. Assessing CYP3A4 Inhibition A decrease in the plasma 4β-OHC concentration or the 4β-OHC/cholesterol ratio indicates CYP3A4 inhibition.[5] Due to the long half-life of 4β-OHC, its utility for detecting transient or weak inhibition may be limited compared to probe drugs like midazolam.[5][13] However, significant decreases have been observed with potent inhibitors.

Table 3: Representative Changes in 4β-OHC with CYP3A4 Inhibitors

| Inhibitor | Dose | Treatment Duration | Percent Decrease in 4β-OHC (approx.) | Reference |

| Itraconazole | 400 mg/day | 7 days | Significant decrease | [5] |

| Ritonavir | Chronic | > 4 weeks | Significant decrease | [5] |

| Ketoconazole | 400 mg/day | 14 days | 20% | [14] |

Conclusion

The measurement of plasma 4β-hydroxycholesterol is a valuable and increasingly accepted method for assessing CYP3A4-mediated drug-drug interactions, particularly for induction. The use of a deuterated internal standard such as 4β-hydroxycholesterol-d4 is crucial for the development of robust and accurate bioanalytical methods. This technical guide provides the foundational knowledge and protocols for researchers and drug development professionals to effectively incorporate this endogenous biomarker into their DDI investigation strategies, ultimately contributing to the development of safer medicines.

References

- 1. Endogenous Biomarkers: A tool to detect Drug-Drug Interactions (DDIs) [ce.pharmacy.wisc.edu]

- 2. Comparison of two endogenous biomarkers of CYP3A4 activity in a drug–drug interaction study between midostaurin and rifampicin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benthamscience.com [benthamscience.com]

- 4. Inhibition and induction of CYP enzymes in humans: an update - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 4β-hydroxycholesterol, an endogenous marker of CYP3A4/5 activity in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. Quantification of 4-beta-hydroxycholesterol in human plasma using automated sample preparation and LC-ESI-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Sensitive UHPLC-MS/MS quantification method for 4β- and 4α-hydroxycholesterol in plasma for accurate CYP3A phenotyping - PMC [pmc.ncbi.nlm.nih.gov]

- 11. bioanalysis-zone.com [bioanalysis-zone.com]

- 12. e-b-f.eu [e-b-f.eu]

- 13. Evaluation of 4β-Hydroxycholesterol as a Clinical Biomarker of CYP3A4 Drug Interactions Using a Bayesian Mechanism–Based Pharmacometric Model | Semantic Scholar [semanticscholar.org]

- 14. Evaluation of 4β-Hydroxycholesterol as a Clinical Biomarker of CYP3A4 Drug Interactions Using a Bayesian Mechanism–Based Pharmacometric Model - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Sourcing and Purity of 4β-Hydroxycholesterol-d4 for Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 4β-Hydroxycholesterol-d4, a critical internal standard for the quantification of 4β-hydroxycholesterol, an endogenous biomarker for cytochrome P450 3A4 (CYP3A4) activity. Ensuring the purity and proper sourcing of this deuterated standard is paramount for accurate and reproducible research outcomes in drug development and clinical studies.

Sourcing and Availability

4β-Hydroxycholesterol-d4 is available from several specialized chemical suppliers. When sourcing this material, it is crucial to request a comprehensive Certificate of Analysis (CoA) for the specific lot to be purchased. The CoA should provide detailed information on the identity, purity, and characterization of the compound.

| Supplier | Product Name | CAS Number | Molecular Formula | Reported Purity |

| Clearsynth | 4β-Hydroxycholesterol D4 | 1363529-44-5 | C₂₇H₄₂D₄O₂ | Certificate of Analysis available upon request |

| MedChemExpress | 4β-Hydroxycholesterol-d4 | 1363529-44-5 | C₂₇H₄₂D₄O₂ | Not specified; sold for research use |

| Pharmaffiliates | 4β-Hydroxy Cholesterol-d4 (Major) | 1363529-44-5 | C₂₇H₄₂D₄O₂ | High purity; detailed data available for registered users |

| BOC Sciences | 4β-Hydroxycholesterol-[d4] | 1363529-44-5 | C₂₇H₄₂D₄O₂ | >95% |

| Immunomart | 4β-Hydroxycholesterol-d4 | 1363529-44-5 | C₂₇H₄₂D₄O₂ | 99.0% |

Synthesis and Potential Impurities

A comprehensive understanding of the synthetic route for 4β-Hydroxycholesterol-d4 is essential for anticipating potential impurities. While specific proprietary synthesis details are often not disclosed, a likely pathway involves a multi-step chemical modification of a cholesterol precursor.

A plausible synthetic route starts with cholesteryl benzoate, which undergoes hydroxylation at the C4 position.[1] The resulting 4β-hydroxyl intermediate is then oxidized to a ketone, followed by a reduction step to reintroduce the hydroxyl group with the desired stereochemistry.[1] The deuterium atoms are typically introduced in the final stages of the synthesis.[1]

This synthetic process can introduce several types of impurities:

-

Isomeric Impurities : The most critical impurity is the 4α-hydroxycholesterol isomer.[1][2][3] The reduction of the ketone intermediate can yield both the 4β (desired) and 4α epimers. Chromatographic separation is crucial to ensure the stereochemical purity of the final product. Other positional isomers of hydroxycholesterol, such as 7α-, 7β-, 22(R/S)-, 24(S)-, 25-, and 27-hydroxycholesterol, could also be present and must be resolved analytically.[3]

-

Partially Deuterated and Unlabeled Species : The deuteration process may not be 100% efficient, leading to the presence of unlabeled (d0) and partially labeled (d1, d2, d3) 4β-hydroxycholesterol. The isotopic purity should be confirmed by mass spectrometry.

-

Process-Related Impurities : Residual starting materials (e.g., cholesterol, cholesteryl benzoate), reagents (e.g., selenium dioxide, triphenylbismuth carbonate), and by-products from the various synthetic steps can be carried through to the final product.

-

Degradation Products : Cholesterol and its derivatives are susceptible to autooxidation, which can lead to the formation of various oxysterols, including both 4β- and 4α-hydroxycholesterol, especially during improper storage.[4]

Quality Control and Purity Assessment Workflow

A robust quality control workflow is essential to verify the purity and identity of sourced 4β-Hydroxycholesterol-d4.

Experimental Protocols for Purity Assessment

The primary analytical technique for the comprehensive purity assessment of 4β-Hydroxycholesterol-d4 is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Nuclear Magnetic Resonance (NMR) spectroscopy is also valuable for structural confirmation and detection of organic impurities.

LC-MS/MS Method for Purity and Isomer Separation

This method is designed to separate 4β-Hydroxycholesterol-d4 from its key isomeric impurity, 4α-hydroxycholesterol, and other related oxysterols.

1. Sample Preparation:

-

Saponification : Since a significant portion of 4β-hydroxycholesterol in biological matrices exists in esterified form, a saponification step is often employed. For the pure standard, this step helps to remove any potential esterified impurities.

-

Dissolve a known amount of 4β-Hydroxycholesterol-d4 in ethanol.

-

Add a solution of potassium hydroxide in ethanol.

-

Incubate at room temperature.

-

-

Liquid-Liquid Extraction (LLE) :

-

Neutralize the saponified solution.

-

Extract the analytes using a non-polar solvent like n-hexane.

-

Evaporate the organic layer to dryness under a stream of nitrogen.

-

-

Derivatization (Optional but Recommended for Enhanced Sensitivity) : Derivatization with picolinic acid can improve ionization efficiency.

-

Reconstitute the dried extract in a suitable solvent.

-

Add picolinic acid and a coupling agent.

-

Incubate to allow the reaction to complete.

-

Perform a second LLE to purify the derivatized product.

-

Evaporate the organic layer and reconstitute in the mobile phase for injection.

-

2. LC-MS/MS Parameters:

| Parameter | Typical Conditions |

| LC System | UHPLC system |

| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% formic acid or an appropriate buffer |

| Mobile Phase B | Acetonitrile/Methanol with 0.1% formic acid |

| Gradient | A gradient elution is typically used to achieve optimal separation of isomers. |

| Flow Rate | 0.3 - 0.5 mL/min |

| Column Temperature | 40 - 50 °C |

| Injection Volume | 5 - 10 µL |

| MS System | Triple quadrupole mass spectrometer |

| Ionization Mode | Electrospray Ionization (ESI) positive mode |

| MRM Transitions | Specific precursor-to-product ion transitions for 4β-Hydroxycholesterol-d4 and its potential impurities should be monitored. For the picolinyl ester derivative of 4β-Hydroxycholesterol-d4, the transition would be specific to its mass. |

Analytical Workflow Diagram

NMR Spectroscopy for Structural Confirmation

¹H and ¹³C NMR spectroscopy should be used to confirm the overall structure of the molecule and to detect any significant organic impurities. The absence of signals corresponding to starting materials or major by-products provides evidence of high purity. The integration of proton signals can also be used for quantitative purposes against a known internal standard.

By following this comprehensive guide for sourcing, characterization, and purity assessment, researchers can ensure the quality of their 4β-Hydroxycholesterol-d4 standard, leading to more reliable and accurate experimental results.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. 4β-hydroxycholesterol, an endogenous marker of CYP3A4/5 activity in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sensitive UHPLC-MS/MS quantification method for 4β- and 4α-hydroxycholesterol in plasma for accurate CYP3A phenotyping - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Quantification of 4β-Hydroxycholesterol in Human Plasma using 4β-Hydroxycholesterol-d4 as an Internal Standard

Audience: Researchers, scientists, and drug development professionals.

Introduction

4β-Hydroxycholesterol (4βHC) is an endogenous metabolite of cholesterol formed primarily by the cytochrome P450 3A4 (CYP3A4) and to a lesser extent, CYP3A5 enzymes.[1][2] Consequently, plasma concentrations of 4βHC serve as a valuable endogenous biomarker for assessing CYP3A4/5 activity.[1] Monitoring changes in 4βHC levels can provide insights into drug-drug interactions involving CYP3A4 inducers or inhibitors.[3][4] For instance, administration of CYP3A4 inducers like rifampin leads to a significant increase in plasma 4βHC, while inhibitors such as ketoconazole cause a decrease in its concentration.[3][5]

This document provides a detailed protocol for the quantification of 4βHC in human plasma samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Due to the endogenous presence of 4βHC, a stable isotope-labeled analogue, 4β-Hydroxycholesterol-d7 (d7-4βHC), is utilized as a surrogate analyte for the preparation of calibration standards and quality control samples.[3][5][6] 4β-Hydroxycholesterol-d4 (d4-4βHC) is employed as an internal standard (IS) to ensure the accuracy and precision of the method.[3][7] The protocol involves saponification to hydrolyze cholesterol esters, followed by liquid-liquid extraction and derivatization to enhance analytical sensitivity.

Metabolic Pathway of 4β-Hydroxycholesterol Formation

Caption: Metabolic conversion of Cholesterol to 4β-Hydroxycholesterol by CYP3A4.

Experimental Protocol

This protocol outlines the procedure for the extraction and quantification of 4βHC from human plasma.

1. Materials and Reagents

-

Human plasma (K2EDTA)

-

4β-Hydroxycholesterol (analyte)

-

4β-Hydroxycholesterol-d7 (surrogate analyte)

-

4β-Hydroxycholesterol-d4 (internal standard)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Hexane (HPLC grade)

-

Ethanolic sodium methoxide solution

-

Picolinic acid

-

Dimethylformamide (DMF)

-

Pyridine

-

Water (deionized)

-

Formic acid

2. Preparation of Standards and Quality Controls (QCs)

-

Stock Solutions: Prepare individual stock solutions of 4βHC, d7-4βHC, and d4-4βHC in a suitable organic solvent (e.g., methanol).

-

Calibration Standards: Due to endogenous 4βHC, calibration standards are prepared by spiking d7-4βHC into a surrogate matrix (e.g., water or stripped plasma) at concentrations ranging from approximately 2 to 500 ng/mL.[8][9]

-

Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations by spiking known amounts of 4βHC into pooled human plasma.

3. Sample Preparation

The sample preparation involves saponification, liquid-liquid extraction, and derivatization.[3][8][10]

Caption: Workflow for the preparation of plasma samples for 4βHC analysis.

Step-by-Step Procedure:

-

Aliquoting: To 50 µL of plasma sample, calibration standard, or QC sample in a microcentrifuge tube, add the internal standard solution (d4-4βHC).

-

Saponification: Add ethanolic sodium methoxide solution to each tube to hydrolyze the esterified forms of 4βHC. Incubate at room temperature.

-

Extraction: Perform a liquid-liquid extraction by adding hexane. Vortex and centrifuge to separate the organic and aqueous layers.

-

Evaporation: Transfer the organic (upper) layer to a new tube and evaporate to dryness under a stream of nitrogen.

-

Derivatization: Reconstitute the dried extract in a solution of picolinic acid in a mixture of DMF and pyridine. Incubate at room temperature to form the picolinyl esters.[8]

-

Second Extraction: Perform a second liquid-liquid extraction with hexane.

-

Final Evaporation and Reconstitution: Transfer the organic layer to a new tube, evaporate to dryness, and reconstitute the residue in the mobile phase for LC-MS/MS analysis.

4. LC-MS/MS Analysis

-

Liquid Chromatography (LC):

-

Mobile Phase: A typical mobile phase consists of an isocratic or gradient mixture of acetonitrile and water with a formic acid modifier.

-

Flow Rate: Dependent on the column dimensions.

-

Injection Volume: 5 µL.[8]

-

Run Time: Approximately 11 minutes to ensure separation from isomers like 4α-hydroxycholesterol.[3][6]

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Detection: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

5. Data Analysis and Quantification

-

Construct a calibration curve by plotting the peak area ratio of d7-4βHC to d4-4βHC against the nominal concentration of the calibration standards.

-

Determine the concentration of 4βHC in the plasma samples by calculating the peak area ratio of endogenous 4βHC to the d4-4βHC internal standard and interpolating from the d7-4βHC calibration curve.

Quantitative Data Summary

The following tables summarize the performance characteristics of a typical validated LC-MS/MS method for the quantification of 4βHC in human plasma.

Table 1: Method Validation Parameters

| Parameter | Typical Value | Reference(s) |

| Lower Limit of Quantification (LLOQ) | 0.5 - 2 ng/mL | [3][10] |

| Calibration Range | 2 - 500 ng/mL | [9] |

| Accuracy (% Nominal) | Within ± 6% | [3][5] |

| Precision (% RSD) | < 5% | [3][5] |

| Recovery | 88.2% - 101.5% | [10] |

Table 2: Stability of 4β-Hydroxycholesterol in Human Plasma

| Stability Condition | Duration | Result | Reference(s) |

| Bench-top (Room Temperature) | At least 16 hours | Stable | [8] |

| Freeze-Thaw Cycles (-20°C / -80°C) | At least 3-5 cycles | Stable | [8][11] |

| Long-term Storage (-20°C) | At least 145 days | Stable | [8] |

| Processed Sample (Room Temperature) | At least 74 hours | Stable | [8] |

The described LC-MS/MS method using 4β-Hydroxycholesterol-d4 as an internal standard provides a robust, sensitive, and precise approach for the quantification of 4β-Hydroxycholesterol in human plasma. This methodology is crucial for clinical and pharmaceutical research, particularly in studies assessing CYP3A4-mediated drug-drug interactions. The use of stable isotope-labeled internal standards and surrogate analytes is essential for overcoming the challenges associated with the analysis of endogenous compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Quantification of 4-beta-hydroxycholesterol in human plasma using automated sample preparation and LC-ESI-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Evaluation of 4β-Hydroxycholesterol as a Clinical Biomarker of CYP3A4 Drug Interactions Using a Bayesian Mechanism–Based Pharmacometric Model - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. sntc.medicine.ufl.edu [sntc.medicine.ufl.edu]

- 8. bioanalysis-zone.com [bioanalysis-zone.com]

- 9. Validation of 4β-hydroxycholesterol and evaluation of other endogenous biomarkers for the assessment of CYP3A activity in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Sensitive UHPLC-MS/MS quantification method for 4β- and 4α-hydroxycholesterol in plasma for accurate CYP3A phenotyping - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

Troubleshooting & Optimization

overcoming matrix effects in 4beta-hydroxycholesterol analysis

Welcome to the technical support center for 4β-hydroxycholesterol (4β-OHC) analysis. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the quantification of 4β-OHC, with a particular focus on overcoming matrix effects in bioanalytical methods.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a concern in 4β-hydroxycholesterol analysis?

A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix (e.g., plasma, serum). In the context of LC-MS/MS analysis of 4β-OHC, these effects can lead to either ion suppression or enhancement, causing inaccurate and imprecise quantification.[1][2][3] Biological matrices are complex, containing numerous endogenous compounds like phospholipids and cholesterol esters that can interfere with the ionization of 4β-OHC and its internal standard.[4] Minimizing matrix effects is crucial for developing a robust and reliable bioanalytical method.

Q2: How can I select an appropriate internal standard (IS) for 4β-OHC analysis?

A2: The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte, as it shares very similar physicochemical properties and experiences similar matrix effects. For 4β-OHC, deuterated analogs such as d7-4β-hydroxycholesterol (d7-4β-OHC) or d4-4β-hydroxycholesterol (d4-4β-OHC) are commonly used.[1][5][6][7] Using a SIL-IS is the most effective way to compensate for variability in sample preparation and for matrix-induced ion suppression or enhancement.[4]

Q3: Why is derivatization often necessary for 4β-OHC analysis by LC-MS/MS?

A3: 4β-hydroxycholesterol, like other oxysterols, lacks easily ionizable functional groups, leading to poor ionization efficiency in electrospray ionization (ESI) mass spectrometry.[7][8] To enhance sensitivity, derivatization is employed to introduce a readily ionizable moiety to the molecule. A common and effective strategy is the formation of picolinyl esters, which significantly improves the detection sensitivity of hydroxysteroids.[6][7][9]

Q4: Since 4β-OHC is an endogenous molecule, how can I prepare a calibration curve?

A4: The endogenous presence of 4β-OHC in biological matrices prevents the creation of a "blank" matrix for standard addition. To overcome this, a surrogate matrix approach is typically used.[7] This involves preparing calibration standards in an artificial matrix that is free of the analyte, such as a solution of 2% human serum albumin (HSA) or 5% bovine serum albumin (BSA) in water.[10][11] Alternatively, a stable isotope-labeled analog, such as d7-4β-OHC, can be used as a surrogate analyte for preparing the standard curve and quality control samples in the actual biological matrix.[5][6][7]

Q5: What is the significance of separating 4β-OHC from its isomers, like 4α-hydroxycholesterol?

A5: Chromatographic separation of 4β-OHC from its isobaric isomers, particularly 4α-hydroxycholesterol (4α-OHC), is critical for accurate quantification.[5][6][12] 4β-OHC is an indicator of CYP3A4/5 activity, while 4α-OHC is primarily formed by the autooxidation of cholesterol and is not related to CYP3A activity.[10] Elevated levels of 4α-OHC can indicate improper sample handling and storage, which may also lead to the artificial formation of 4β-OHC through cholesterol oxidation.[12][13] Therefore, monitoring 4α-OHC can serve as a quality control measure for sample integrity.

Troubleshooting Guide

| Issue | Potential Cause(s) | Recommended Solution(s) |

| High Variability in Results / Poor Precision | Inconsistent matrix effects between samples. | - Ensure the use of a stable isotope-labeled internal standard (e.g., d7-4β-OHC) to compensate for variability.[1]- Optimize the sample preparation procedure to more effectively remove interfering matrix components. Consider a two-step liquid-liquid extraction or solid-phase extraction.[4][10]- Evaluate different lots of the biological matrix to understand the extent of lot-to-lot variability in matrix effects.[1] |

| Low Analyte Response / Poor Sensitivity | Ion suppression from co-eluting matrix components (e.g., phospholipids).Poor ionization of underivatized 4β-OHC. | - Implement a derivatization step using picolinic acid to form picolinyl esters, which significantly enhances ionization efficiency.[6][7]- Improve the sample cleanup process. Liquid-liquid extraction with methyl-tert-butyl ether is effective at removing phospholipids.[11] Solid-phase extraction (SPE) can also be optimized for this purpose.[4]- Adjust chromatographic conditions to separate the analyte from regions of significant ion suppression.[14] |

| Inaccurate Quantification (Bias) | Uncompensated matrix effects.Inappropriate calibration strategy. | - Use a stable isotope-labeled internal standard that co-elutes with the analyte.- Employ the surrogate matrix approach for the calibration curve to avoid interference from endogenous 4β-OHC.[7][11]- Perform a thorough method validation, including the assessment of matrix effects from multiple sources (at least six different lots of blank matrix).[1] |

| Peak Tailing or Poor Peak Shape | Active sites on the analytical column.Suboptimal mobile phase composition. | - Use a column with end-capping to minimize interactions with residual silanols.- Optimize the mobile phase, for example, by adjusting the concentration of formic acid to improve peak shape.[15] |

| Presence of Interfering Peaks | Co-elution of isobaric compounds, such as 4α-hydroxycholesterol. | - Optimize the chromatographic method to achieve baseline separation of 4β-OHC from its isomers. This may involve using a longer column, a smaller particle size, or adjusting the gradient elution profile.[5][6] |

Experimental Protocols

Protocol 1: Sample Preparation via Saponification and Liquid-Liquid Extraction (LLE)

This protocol is adapted from methodologies designed to hydrolyze cholesterol esters and extract 4β-OHC from plasma.[6][10]

-

Aliquoting: In a 2.0 mL tube, add 50 µL of the plasma sample.

-

Internal Standard Addition: Add 50 µL of the internal standard solution (e.g., 20 ng/mL of 4β-OHC-d7 in 2-propanol).

-

Saponification: Add 200 µL of 28% sodium methoxide in methanol. Vortex the mixture for 30 seconds and incubate at room temperature for 20 minutes to hydrolyze the esterified forms of 4β-OHC.

-

First Extraction: Add 250 µL of water and 1 mL of n-hexane. Vortex for 5 minutes and then centrifuge at 1,500 x g for 10 minutes.

-

Second Extraction: Transfer the upper n-hexane layer to a new tube. Repeat the extraction of the aqueous layer with another 1 mL of n-hexane.

-

Drying: Combine the n-hexane fractions and evaporate to dryness under a stream of nitrogen.

-

Derivatization & Reconstitution: Proceed with derivatization (Protocol 2) or reconstitute the residue in 100 µL of acetonitrile for injection if derivatization is not performed.

Protocol 2: Derivatization to Picolinyl Esters

This procedure enhances the MS sensitivity of 4β-OHC.[6][10]

-

Reagent Preparation: Prepare a fresh solution of 2-methyl-6-nitrobenzoic anhydride (MNBA), picolinic acid, and 4-dimethylaminopyridine (DMAP) in a suitable solvent like toluene.

-

Derivatization Reaction: Add the derivatization reagent to the dried extract from Protocol 1.

-

Incubation: Incubate the mixture, for example, at room temperature for 30 minutes.[9]

-

Quenching: Stop the reaction by adding a quenching solution, such as potassium hydroxide.

-

Extraction of Derivative: Extract the derivatized 4β-OHC using n-hexane.

-

Drying and Reconstitution: Evaporate the hexane layer to dryness and reconstitute the residue in the mobile phase for LC-MS/MS analysis.

Data Presentation

Table 1: Summary of Validation Parameters for 4β-OHC Quantification

This table summarizes typical performance characteristics of a validated LC-MS/MS method for 4β-OHC.

| Parameter | 4β-hydroxycholesterol (4β-OHC) | Reference |

| Lower Limit of Quantification (LLOQ) | 0.5 - 2 ng/mL | [6][10] |

| Calibration Range | 0.5 - 500 ng/mL | [10] |

| Intra-day Precision (%CV) | < 5% - 12% | [1][5] |

| Inter-day Precision (%CV) | < 5% - 10% | [5][16] |

| Accuracy (% of Nominal) | Within ±6% | [5] |

| Apparent Recovery | 88.2% - 101.5% | [10] |

| Matrix Effect | 86.2% - 117.6% | [10] |

Visualizations

Workflow for Overcoming Matrix Effects

Caption: Workflow for 4β-OHC analysis with steps to mitigate matrix effects.

Decision Tree for Troubleshooting Poor Sensitivity

Caption: Decision logic for addressing low sensitivity in 4β-OHC analysis.

References

- 1. open.uct.ac.za [open.uct.ac.za]

- 2. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. chromatographyonline.com [chromatographyonline.com]

- 5. Quantification of 4-beta-hydroxycholesterol in human plasma using automated sample preparation and LC-ESI-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. bioanalysis-zone.com [bioanalysis-zone.com]

- 10. Sensitive UHPLC-MS/MS quantification method for 4β- and 4α-hydroxycholesterol in plasma for accurate CYP3A phenotyping - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A validated LC-MS/MS assay for quantification of 24(S)-hydroxycholesterol in plasma and cerebrospinal fluid - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Recommendations on the Development of a Bioanalytical Assay for 4β-Hydroxycholesterol, an Emerging Endogenous Biomarker of CYP3A Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. chromatographyonline.com [chromatographyonline.com]

- 15. Quantitative Determination of a Series of Oxysterols by an Optimized LC-MS/MS Analysis in Different Tissue Types - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Validation of 4β-hydroxycholesterol and evaluation of other endogenous biomarkers for the assessment of CYP3A activity in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]

troubleshooting poor peak shape in 4beta-hydroxycholesterol chromatography

Technical Support Center: 4β-Hydroxycholesterol Chromatography

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues with poor peak shape in 4β-hydroxycholesterol chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of poor peak shape in 4β-hydroxycholesterol chromatography?

Poor peak shape in high-performance liquid chromatography (HPLC) for 4β-hydroxycholesterol can manifest as peak tailing, fronting, or split peaks.[1][2] Each of these issues has distinct causes, which can be broadly categorized into problems with the column, mobile phase, sample, or HPLC system hardware.[3]

-

Peak Tailing: Often observed as an asymmetrical peak with a trailing edge that is broader than the front.[2][4] Common causes include secondary interactions between the analyte and the stationary phase, column overload, or extra-column band broadening.[3][5] For compounds like 4β-hydroxycholesterol, which have polar functional groups, interactions with residual silanol groups on silica-based columns are a frequent cause of tailing.[5][6]

-

Peak Fronting: This is the inverse of tailing, where the first half of the peak is broader than the second half.[1][4] It is often a result of column overload, poor sample solubility in the mobile phase, or a mismatch between the injection solvent and the mobile phase.[1][7]

-

Split Peaks: Characterized by a peak that appears to be cleaved into two or more smaller peaks.[1][8] This can be caused by a partially blocked column inlet frit, a void at the head of the column, or co-elution of an interfering substance.[8][9][10] If all peaks in the chromatogram are split, the issue likely occurs before the column.[1]

Troubleshooting Guides

Guide 1: Troubleshooting Peak Tailing

Peak tailing is a common issue that can compromise the accuracy of quantification.[3] Use the following guide to diagnose and resolve the problem.

Caption: Troubleshooting workflow for peak tailing.

-

Evaluate the Scope of the Problem:

-

If all peaks are tailing: The problem is likely mechanical or related to the flow path before the separation occurs.[11]

-

Partially Blocked Frit: Debris from the sample, mobile phase, or system can clog the inlet frit of the column, distorting the flow path.[11] Solution: Try reverse-flushing the column. If this doesn't work, the frit or the entire column may need to be replaced.[5]

-

Extra-Column Effects: Excessive tubing length or diameter between the injector, column, and detector can cause band broadening that manifests as tailing.[3] Solution: Use shorter, narrower-ID tubing and ensure all connections are secure.[3]

-

-

If only the 4β-hydroxycholesterol peak (or a few peaks) are tailing: The issue is likely chemical in nature, related to interactions between your analyte and the chromatographic system.[11]

-

-

Investigate Chemical and Method-Related Causes:

-

Secondary Silanol Interactions: 4β-hydroxycholesterol possesses a hydroxyl group that can interact with acidic silanol groups on the surface of silica-based stationary phases (like C18), causing tailing.[5][6] This is a very common cause of tailing for polar and basic compounds.[5][12]

-

Solution 1: Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., by adding 0.1% formic acid) can suppress the ionization of silanol groups, minimizing these secondary interactions.[3][5]

-

Solution 2: Use a Highly End-Capped Column: Modern, high-purity, end-capped columns have fewer accessible silanol groups, which significantly reduces tailing for polar analytes.[5][6]

-

-

Column Overload: Injecting too much sample can saturate the stationary phase, leading to tailing peaks.[3][11] A key symptom is that the peak shape improves and retention time may increase upon sample dilution.[11]

-

Solution: Reduce the concentration of 4β-hydroxycholesterol in your sample or decrease the injection volume.[3]

-

-

Mobile Phase Issues: An incorrect buffer concentration or pH can lead to poor peak shape.[3][13]

-

Solution: Ensure your mobile phase is correctly prepared. If using a buffer, a concentration of 10-50 mM is typically effective.[3]

-

-

The following table illustrates how adjusting the mobile phase pH can improve the peak shape of a polar analyte prone to silanol interactions.

| Mobile Phase Composition | Analyte | USP Tailing Factor (Tf) | Peak Shape |

| Acetonitrile/Water (50:50) | 4β-hydroxycholesterol | > 2.0 | Severe Tailing |

| Acetonitrile/Water with 0.1% Formic Acid (50:50) | 4β-hydroxycholesterol | 1.0 - 1.2 | Symmetrical |

Note: Data is illustrative. A Tailing Factor (Tf) close to 1.0 is ideal. Values above 2.0 are generally considered unacceptable.[3]

Guide 2: Troubleshooting Peak Fronting

Peak fronting is less common than tailing but can still significantly impact results.[14]

References

- 1. acdlabs.com [acdlabs.com]

- 2. uhplcs.com [uhplcs.com]

- 3. uhplcs.com [uhplcs.com]

- 4. chemtech-us.com [chemtech-us.com]

- 5. elementlabsolutions.com [elementlabsolutions.com]

- 6. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]

- 7. Understanding Peak Fronting in HPLC | Phenomenex [phenomenex.com]

- 8. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]

- 9. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]

- 10. bio-works.com [bio-works.com]

- 11. chromatographyonline.com [chromatographyonline.com]

- 12. chromtech.com [chromtech.com]

- 13. researchgate.net [researchgate.net]

- 14. chromatographyonline.com [chromatographyonline.com]

Validation & Comparative

A Comparative Guide to 4β-Hydroxycholesterol-d4 and 4β-Hydroxycholesterol-d7 as Internal Standards for Mass Spectrometry-Based Quantification

For Researchers, Scientists, and Drug Development Professionals

In the realm of drug development and clinical research, the accurate quantification of endogenous biomarkers is paramount. 4β-Hydroxycholesterol (4β-OHC), a metabolite of cholesterol formed primarily by the cytochrome P450 3A4 (CYP3A4) enzyme, has emerged as a critical endogenous biomarker for assessing CYP3A4 activity.[1][2] Precise measurement of 4β-OHC levels in biological matrices, typically plasma or serum, is essential for evaluating the potential of new chemical entities to cause drug-drug interactions. Stable isotope-labeled internal standards are indispensable for achieving the required accuracy and precision in mass spectrometry-based bioanalysis. This guide provides a detailed comparison of two commonly used deuterated internal standards for 4β-OHC quantification: 4β-Hydroxycholesterol-d4 and 4β-Hydroxycholesterol-d7.

Introduction to Deuterated Internal Standards

Stable isotope-labeled internal standards are the gold standard in quantitative mass spectrometry because they share near-identical physicochemical properties with the analyte of interest. This co-elution during chromatography and similar behavior during sample preparation and ionization helps to compensate for variability in extraction recovery and matrix effects, ultimately leading to more accurate and precise quantification. Deuterated analogs, where one or more hydrogen atoms are replaced by deuterium, are a common choice for internal standards. The key difference between 4β-Hydroxycholesterol-d4 and 4β-Hydroxycholesterol-d7 lies in the number of deuterium atoms incorporated into the molecule.

Structural Differences

A crucial aspect in the performance of a deuterated internal standard is the location and number of deuterium labels. Labels on stable positions of the molecule are essential to prevent back-exchange with hydrogen from the surrounding environment.

-

4β-Hydroxycholesterol-d4 : The deuterium atoms in this internal standard are located on the side chain of the cholesterol molecule. Specifically, the IUPAC name indicates the labeling at the 6-methylheptan-2-yl side chain at positions 6, 7, 7, and 7.

-

4β-Hydroxycholesterol-d7 : This internal standard has seven deuterium atoms, also positioned on the side chain at carbons 25, 26, and 27.[]

The placement of deuterium on the stable alkyl side chain in both standards minimizes the risk of H/D exchange under typical bioanalytical conditions.

Performance Data Comparison

While no direct head-to-head comparative studies between 4β-Hydroxycholesterol-d4 and 4β-Hydroxycholesterol-d7 were identified in the public literature, an examination of validated bioanalytical methods using each of these internal standards provides valuable insight into their performance. The following table summarizes key validation parameters from published methods.

| Performance Parameter | Method using 4β-Hydroxycholesterol-d4 | Method using 4β-Hydroxycholesterol-d7 |

| Analyte | 4β-Hydroxycholesterol | 4β-Hydroxycholesterol |

| Internal Standard | 4β-Hydroxycholesterol-d4 | 4β-Hydroxycholesterol-d7 |

| Matrix | Human Plasma | Human Plasma |

| **Linearity (r²) ** | ≥0.99 | ≥0.99 |

| Lower Limit of Quantification (LLOQ) | 2 ng/mL | 0.5 - 5 ng/mL |

| Intra-day Precision (%CV) | ≤10% | 1.3% - 14.6% |

| Inter-day Precision (%CV) | ≤10% | 2.1% - 14.9% |

| Accuracy (%Bias or %Nominal) | Within ±6% of nominal | -7.7% to 9.5% |

| Recovery | Not explicitly stated | >80% |

| Matrix Effect | Not explicitly stated | 86.2% - 117.6% |

| Reference | [4] | [5] |

Note: The presented data is a compilation from different studies and direct comparison should be made with caution as experimental conditions vary.

Interestingly, one validated method utilizes both deuterated standards in a novel approach: 4β-Hydroxycholesterol-d7 serves as a surrogate analyte for preparing calibration standards and quality controls (since 4β-OHC is endogenous), while 4β-Hydroxycholesterol-d4 is used as the internal standard for the analysis. This methodology achieved excellent precision (less than 5% relative standard deviation) and accuracy (within 6% of nominal concentrations).

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing analytical performance. Below are representative experimental protocols for methods utilizing each internal standard.

Protocol 1: Method using 4β-Hydroxycholesterol-d4 as Internal Standard

This protocol is a summary of the method described by Kasichayanula et al. (2014).[4]

1. Sample Preparation:

- Saponification: To hydrolyze esterified 4β-OHC, plasma samples are treated with ethanolic sodium hydroxide and heated.

- Liquid-Liquid Extraction: The hydrolyzed sample is extracted with a non-polar organic solvent such as hexane.

- Derivatization: The hydroxyl groups of 4β-OHC and the internal standard are derivatized, for example, with picolinic acid to enhance ionization efficiency in the mass spectrometer.

- Final Extraction and Reconstitution: The derivatized sample is extracted again and the final extract is dried down and reconstituted in a solvent compatible with the LC-MS system.

2. LC-MS/MS Analysis:

- Liquid Chromatography: Chromatographic separation is performed on a C18 reversed-phase column with an isocratic mobile phase.

- Mass Spectrometry: Detection is achieved using a triple quadrupole mass spectrometer in positive ion mode with electrospray ionization (ESI). Multiple reaction monitoring (MRM) is used for quantification.

Protocol 2: Method using 4β-Hydroxycholesterol-d7 as Internal Standard

This protocol is a summary of the method described by Hasan et al. (2016).[5]

1. Sample Preparation:

- Saponification: Plasma or serum samples are subjected to saponification with ethanolic sodium methoxide to cleave ester bonds.

- Liquid-Liquid Extraction: The analyte and internal standard are extracted from the aqueous matrix using n-hexane.

- Evaporation and Reconstitution: The organic extract is evaporated to dryness and the residue is reconstituted in the mobile phase.

2. LC-MS/MS Analysis:

- Liquid Chromatography: Separation is achieved on a C8 reversed-phase column with an isocratic mobile phase consisting of ammonium acetate and acetonitrile.

- Mass Spectrometry: A triple quadrupole mass spectrometer with an appropriate ionization source is used for detection. MRM is employed to monitor specific precursor-to-product ion transitions for 4β-OHC and the d7-internal standard.

Key Considerations and Recommendations

-

Isotope Effect: A potential concern with deuterated standards is the "isotope effect," where the deuterated compound may exhibit slightly different chromatographic retention times compared to the non-deuterated analyte. This can be more pronounced with a higher number of deuterium atoms. If the internal standard and analyte peaks are not perfectly co-eluting, they may experience different degrees of ion suppression or enhancement from the matrix, potentially compromising accuracy. The side-chain labeling of both d4 and d7 standards is generally considered to have a minimal impact on chromatographic behavior.

-

Mass Separation: A key advantage of 4β-Hydroxycholesterol-d7 is the larger mass difference (+7 Da) from the analyte compared to 4β-Hydroxycholesterol-d4 (+4 Da). This greater mass separation can reduce the potential for isotopic crosstalk, where the natural isotopic abundance of the analyte contributes to the signal of the internal standard, and vice-versa. This is particularly important at high analyte concentrations.

-

Commercial Availability and Cost: Both standards are commercially available from various suppliers. Cost and availability may be deciding factors for some laboratories.

Conclusion

Both 4β-Hydroxycholesterol-d4 and 4β-Hydroxycholesterol-d7 have been successfully used as internal standards in validated, sensitive, and robust bioanalytical methods for the quantification of 4β-Hydroxycholesterol. The available data suggests that methods employing either standard can achieve the necessary precision and accuracy for clinical and preclinical studies.

The choice between d4 and d7 may depend on the specific requirements of the assay and the instrumentation used. The higher degree of deuteration in the d7 standard offers a theoretical advantage in minimizing isotopic crosstalk. However, the successful use of the d4 standard in numerous studies demonstrates its suitability. The innovative approach of using d7 as a surrogate analyte and d4 as the internal standard highlights the flexibility researchers have in method development.

Ultimately, the performance of any internal standard is contingent on a well-developed and validated bioanalytical method. It is recommended that laboratories thoroughly validate their chosen internal standard within their specific analytical workflow to ensure optimal performance.

Visualizations

Caption: Bioanalytical workflow for 4β-Hydroxycholesterol quantification.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 4. Validation of 4β-hydroxycholesterol and evaluation of other endogenous biomarkers for the assessment of CYP3A activity in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Rapid LC-MS/MS method for the determination of 4-hydroxycholesterol/cholesterol ratio in serum as endogenous biomarker for CYP3A activity in human and foals. | Sigma-Aldrich [sigmaaldrich.com]

Performance of 4β-Hydroxycholesterol-d4 as an Internal Standard in Biological Matrices: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the performance characteristics of 4β-Hydroxycholesterol-d4 (4βHC-d4) as an internal standard for the quantification of endogenous 4β-Hydroxycholesterol (4βHC) in various biological matrices. The data presented is compiled from peer-reviewed studies and is intended to assist researchers in selecting the appropriate internal standard and analytical methodology for their specific research needs.

Executive Summary

4β-Hydroxycholesterol-d4 is a reliable and widely used internal standard for the LC-MS/MS quantification of 4βHC, a key biomarker for CYP3A4/5 activity. In plasma and serum, 4βHC-d4 demonstrates excellent accuracy, precision, and stability, ensuring high-quality analytical data. While specific performance data for 4βHC-d4 in tissue matrices is limited in publicly available literature, data from its close analog, 4β-Hydroxycholesterol-d7 (4βHC-d7), suggests that deuterated internal standards are suitable for tissue analysis, providing good recovery and manageable matrix effects. This guide presents a detailed comparison of performance characteristics in various matrices and provides standardized experimental protocols to aid in method development and validation.

Performance Characteristics in Biological Matrices

The following tables summarize the key performance characteristics of 4βHC-d4 and its commonly used alternative, 4βHC-d7, in plasma and serum. A summary of performance for 4βHC-d7 in tissue is also provided as a proxy for deuterated 4βHC performance in solid matrices.

Table 1: Performance in Human Plasma